BIX HCl

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BIX Hydrochloride involves multiple steps, starting from the appropriate precursor compounds. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general laboratory preparation involves dissolving the compound in solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), followed by the addition of surfactants like Tween 80 and distilled water to achieve the desired concentration .

Industrial Production Methods

Industrial production methods for BIX Hydrochloride are not widely published, but they likely involve large-scale synthesis using similar principles as laboratory preparation, with additional steps for purification and quality control to ensure consistency and potency.

Analyse Des Réactions Chimiques

Types of Reactions

BIX Hydrochloride primarily undergoes substitution reactions due to its functional groups. It can also participate in acid-base reactions, given its hydrochloride form.

Common Reagents and Conditions

Common reagents used in reactions involving BIX Hydrochloride include strong acids and bases, organic solvents like DMSO, and various surfactants for solubilization. The reaction conditions typically involve controlled temperatures and pH to maintain the stability of the compound .

Major Products Formed

The major products formed from reactions involving BIX Hydrochloride depend on the specific reagents and conditions used

Applications De Recherche Scientifique

BIX Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions to study the inhibition of sodium-hydrogen exchange.

Biology: Employed in cell biology to investigate the role of NHE1 in regulating intracellular pH and cell volume.

Medicine: Explored for its potential therapeutic applications in conditions where NHE1 activity is dysregulated, such as in certain cardiovascular and cancer treatments.

Industry: Utilized in the development of new drugs and therapeutic agents targeting NHE1.

Mécanisme D'action

BIX Hydrochloride exerts its effects by inhibiting the sodium-hydrogen exchanger 1 (NHE1). This inhibition disrupts the regulation of intracellular pH and cell volume, leading to various cellular effects. The molecular targets of BIX Hydrochloride include the NHE1 protein, and the pathways involved are primarily related to ion exchange and pH regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ambroxol Hydrochloride: Used as a mucolytic agent in respiratory conditions.

Bromhexine Hydrochloride: Another mucolytic agent with similar applications to Ambroxol Hydrochloride.

Uniqueness

BIX Hydrochloride is unique in its specific inhibition of the sodium-hydrogen exchanger 1 (NHE1), which sets it apart from other hydrochloride compounds that may have different targets and applications. Its role in regulating intracellular pH and cell volume makes it particularly valuable in research focused on cellular homeostasis and related therapeutic applications .

Activité Biologique

BIX HCl, or BIX01294 hydrochloride, is a potent inhibitor of the G9a methyltransferase enzyme, which plays a crucial role in histone methylation and gene regulation. This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly in cancer treatment and epigenetic research.

This compound targets G9a, an enzyme responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9). This modification is associated with transcriptional repression and heterochromatin formation. By inhibiting G9a, this compound can lead to the reactivation of silenced genes, making it a valuable tool in studying gene expression regulation and potential therapeutic interventions.

Antitumor Effects

Research has demonstrated that this compound exhibits significant antitumor activity. In various cancer cell lines, treatment with this compound resulted in:

- Inhibition of Cell Proliferation : Studies have shown that this compound can reduce the proliferation rate of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest.

- Reactivation of Tumor Suppressor Genes : The compound has been observed to reactivate silenced tumor suppressor genes, thereby contributing to its antitumor effects.

Table 1: Summary of Antitumor Effects of this compound

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 2.5 | Induction of apoptosis |

| Lung Cancer | 3.0 | Cell cycle arrest and reactivation of p53 |

| Colon Cancer | 1.8 | Reactivation of APC gene |

Neuroprotective Properties

In addition to its antitumor effects, this compound has been investigated for its neuroprotective properties. Research indicates that it may help protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies

- Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 2.5 µM) and increased expression of the tumor suppressor gene p21, indicating its role in cell cycle regulation and apoptosis induction .

- Neuroprotection in Alzheimer's Model : A recent study evaluated the effects of this compound on neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. The results showed that this compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a therapeutic agent in neurodegenerative conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest that:

- Absorption : this compound is readily absorbed when administered orally.

- Distribution : It exhibits a favorable distribution profile across biological membranes due to its lipophilic nature.

- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion accounts for a significant portion of the elimination pathway.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial:

- Cytotoxicity : In vitro studies have indicated that this compound exhibits low cytotoxicity towards normal human fibroblasts at therapeutic concentrations.

- Long-term Effects : Ongoing research is necessary to evaluate the long-term effects and potential toxicity associated with chronic exposure to this compound.

Propriétés

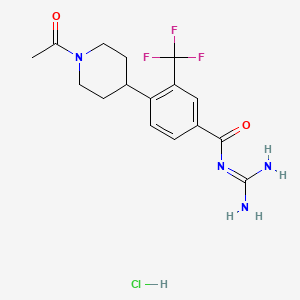

IUPAC Name |

4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSZLEROFKLICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.